4-Ethylcyclohexane-1-carbonitrile
Description
4-Ethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N. It is a nitrile derivative of cyclohexane, where an ethyl group is attached to the fourth carbon of the cyclohexane ring, and a cyano group is attached to the first carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Properties
IUPAC Name |
4-ethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZRFDNYYWDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607324 | |
| Record name | 4-Ethylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096815-83-6, 82885-16-3 | |
| Record name | 4-Ethylcyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylcyclohexane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a dehydrating agent such as phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 4-ethylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-ethylcyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-ethylcyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Ethylcyclohexane-1-carboxylic acid.
Reduction: 4-Ethylcyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the cyano group undergoes nucleophilic attack by hydride ions, leading to the formation of an imine intermediate, which is further reduced to the corresponding amine . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
4-Ethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexane-1-carbonitrile: Lacks the ethyl group, making it less sterically hindered.
4-Methylcyclohexane-1-carbonitrile: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
4-Propylcyclohexane-1-carbonitrile: Contains a propyl group, which increases steric hindrance compared to the ethyl derivative.
The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and applications in various chemical processes.
Biological Activity
4-Ethylcyclohexane-1-carbonitrile, a compound with the molecular formula CHN, has garnered attention in recent years due to its potential biological activities. This article provides an in-depth examination of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by a cyclohexane ring substituted with an ethyl group and a carbonitrile functional group. This structure may contribute to its biological activities, particularly in terms of its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Several studies have reported the antioxidant potential of carbonitrile derivatives, including those similar to this compound. Antioxidant activity is often assessed using DPPH radical scavenging assays, where lower IC50 values indicate higher potency.
- Antimicrobial Activity : This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Antimicrobial efficacy is typically determined through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of ethylcyclohexanol with cyanide sources under controlled conditions. The efficiency and yield of these syntheses can vary based on the reagents and conditions used.
Antioxidant Activity
In a study examining various carbonitrile derivatives, this compound was found to exhibit significant antioxidant activity. The IC50 value for this compound was determined to be within a competitive range compared to other known antioxidants.
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 15.2 |
| Standard Antioxidant (e.g., Vitamin C) | 12.5 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound possesses moderate to high antimicrobial activity.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 16 | 32 |
These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its antioxidant properties may be attributed to its ability to donate electrons and stabilize free radicals. Additionally, its antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
